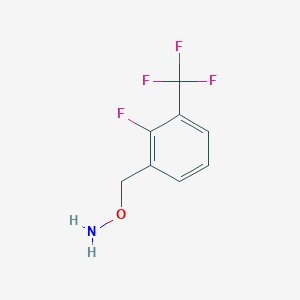

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

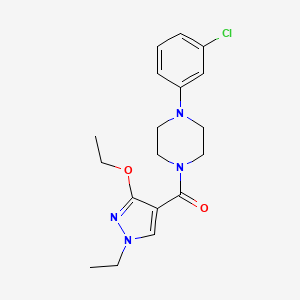

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as ATTA and is a thioamide derivative of 1,3,4-thiadiazole. ATTA has shown promising results in various studies, making it a compound of interest for scientists around the world.

Applications De Recherche Scientifique

- Researchers continue to explore its potential in other medical conditions, such as metabolic alkalosis and idiopathic intracranial hypertension .

- These derivatives show promise as potential agents against tuberculosis, with Shikimate kinase as the target .

Carbonic Anhydrase Inhibition

Anti-Tubercular Activity

Fluorescent Sensor Applications

Mécanisme D'action

Target of Action

The primary target of this compound is carbonic anhydrase , an enzyme that catalyzes the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid . This enzyme plays a crucial role in maintaining acid-base balance in the body and facilitating gas exchange in the lungs .

Mode of Action

The compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the balance of bicarbonate ions and protons in the body, leading to a decrease in fluid production in certain tissues .

Biochemical Pathways

By inhibiting carbonic anhydrase, the compound affects several biochemical pathways. It reduces the rate of conversion between carbon dioxide and bicarbonate, a key process in the regulation of pH in the body. This can lead to effects such as diuresis (increased urine production), as the kidneys attempt to compensate for the altered pH balance .

Pharmacokinetics

As a carbonic anhydrase inhibitor, it is likely to be well absorbed in the gastrointestinal tract and distributed throughout the body, particularly to tissues with high concentrations of carbonic anhydrase .

Result of Action

The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of aqueous humor in the eye, making it potentially useful in the treatment of glaucoma . It may also have diuretic effects due to its impact on bicarbonate reabsorption in the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the body can affect the compound’s ability to bind to carbonic anhydrase and inhibit its activity. Additionally, factors such as temperature and the presence of other substances in the body can potentially affect the compound’s stability and efficacy .

Propriétés

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-8-3-5-10(6-4-8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQPJEGHSUJBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)

![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)

![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)

![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)

![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)

![3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466131.png)